3-Azi-1-methoxybutylgalactopyranoside 3-Azi-1-methoxybutylgalactopyranoside
Brand Name: Vulcanchem
CAS No.: 117405-74-0
VCID: VC20871794
InChI: InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1
SMILES: CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC
Molecular Formula: C11H20N2O7
Molecular Weight: 292.29 g/mol

3-Azi-1-methoxybutylgalactopyranoside

CAS No.: 117405-74-0

Cat. No.: VC20871794

Molecular Formula: C11H20N2O7

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

3-Azi-1-methoxybutylgalactopyranoside - 117405-74-0

Specification

CAS No. 117405-74-0
Molecular Formula C11H20N2O7
Molecular Weight 292.29 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)-2-methoxy-3-(3-methyldiazirin-3-yl)oxane-3,4,5-triol
Standard InChI InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1
Standard InChI Key MRVLEGUUMDCMIJ-FBUNLNBOSA-N
Isomeric SMILES CCO[C@]1([C@]([C@H]([C@H]([C@H](O1)CO)O)O)(C2(N=N2)C)O)OC
SMILES CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC
Canonical SMILES CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator